molecular formula C25H21ClN4O5 B2555157 ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 923123-52-8

ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

カタログ番号: B2555157
CAS番号: 923123-52-8
分子量: 492.92
InChIキー: GSUZCTKIYOFWNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core. This bicyclic structure is substituted at position 3 with a 4-chlorobenzyl group and at positions 2 and 4 with ketone functionalities. An acetamido linker bridges the pyrido-pyrimidine core to an ethyl benzoate ester moiety.

特性

CAS番号

923123-52-8

分子式

C25H21ClN4O5

分子量

492.92

IUPAC名

ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H21ClN4O5/c1-2-35-24(33)18-6-3-4-7-19(18)28-21(31)15-29-20-8-5-13-27-22(20)23(32)30(25(29)34)14-16-9-11-17(26)12-10-16/h3-13H,2,14-15H2,1H3,(H,28,31)

InChIキー

GSUZCTKIYOFWNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

溶解性

not available

製品の起源

United States

作用機序

The compound also contains an acetamido group and a benzoate ester. Acetamido groups are common in bioactive molecules and can participate in hydrogen bonding with biological targets. Benzoate esters are often used in prodrugs, where they enhance the lipophilicity and improve the pharmacokinetic properties of the parent drug .

生物活性

Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential biological activities that warrant detailed investigation. Its structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C25H21ClN4O5
  • Molecular Weight : 492.92 g/mol
  • IUPAC Name : Ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
  • CAS Number : 923192-93-2

The compound features a pyrido-pyrimidine core structure, which is known for its diverse biological activities including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrido-pyrimidine derivatives in cancer therapy. Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that derivatives of pyrido-pyrimidines can inhibit bacterial growth.

  • Research Findings : In a recent screening of various derivatives, ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.

ModificationEffect on Activity
Addition of chlorobenzyl groupEnhances cytotoxicity in cancer cell lines
Variation in acetamido substituentsAlters antibacterial potency
Changes in ester moietyImpacts solubility and bioavailability

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has favorable absorption characteristics. However, detailed toxicity profiles are still needed to evaluate its safety for clinical use.

Toxicity Assessment

In animal models, acute toxicity assessments revealed no significant adverse effects at doses up to 100 mg/kg. Long-term studies are required to fully understand the chronic toxicity profile.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The pyrido-pyrimidine scaffold is shared with compounds in and , but substituents and linker groups differ significantly:

  • Compound 50e (): An 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative with a piperidine-ethyl-pyrazole side chain and a dichlorobenzyl group. Unlike the target compound, this analogue lacks the benzoate ester and features a pyrazole ring .
  • Example 53 (): A pyrazolo[3,4-d]pyrimidine derivative with a fluorophenyl-chromenone substituent.

Table 1: Structural Comparison of Pyrido-Pyrimidine Derivatives

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, benzoate ester Ketone, amide, ester
Compound 50e () Pyrido[3,4-d]pyrimidine Dichlorobenzyl, piperidine-ethyl-pyrazole Ketone, tertiary amine
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenone, isopropylamide Ketone, amide, fluorinated
Substituent Effects on Physicochemical Properties
  • Chlorobenzyl vs.
  • Ester vs. Amide Linkers : The ethyl benzoate ester in the target compound could improve oral bioavailability compared to the tertiary amine in Compound 50e, as esters are often hydrolyzed to active acids in vivo .
Pharmacological Implications

For example:

  • Pyrido-pyrimidine derivatives often target ATP-binding pockets in kinases.
  • The 4-chlorobenzyl group may enhance selectivity for specific isoforms, as seen in dichlorobenzyl-containing analogues () .

Table 2: Hypothetical Pharmacokinetic Comparison

Property Target Compound Compound 50e () Example 53 ()
Molecular Weight (g/mol) ~500 (estimated) 619.6 (reported) 589.1 (reported)
LogP (Predicted) ~3.5 (moderate lipophilicity) Higher (dichlorobenzyl) ~4.0 (fluorinated)
Solubility Low (ester group) Very low (lipophilic side chain) Moderate (amide)

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization under reflux conditions in solvents like DMF or acetonitrile .
  • Acetamide coupling : The introduction of the acetamido group using coupling reagents such as EDCI/HOBt in dichloromethane .
  • Esterification : Final esterification with ethyl benzoate derivatives under acidic catalysis . Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios to minimize byproducts .

Q. Which structural features are critical for its biological activity?

Key structural determinants include:

  • 4-Chlorobenzyl group : Enhances lipophilicity and target binding via hydrophobic interactions .
  • Pyrido[3,2-d]pyrimidine core : Facilitates π-π stacking with enzyme active sites (e.g., kinases or inflammatory mediators) .
  • Acetamido-benzoate side chain : Modulates solubility and membrane permeability . Substitutions at the benzyl or pyrimidine positions significantly alter potency (e.g., fluoro vs. chloro derivatives) .

Q. What characterization techniques validate the compound’s purity and structure?

Essential methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₂₄H₂₁ClN₄O₅, [M+H]⁺ = 481.117) .
  • HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies involve:

  • Substituent variation : Systematic replacement of the 4-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess potency shifts .
  • Scaffold modification : Introducing fused rings (e.g., thieno-pyrimidine) to enhance rigidity and target selectivity .
  • Docking simulations : Prioritize analogs with predicted binding energies < -8 kcal/mol to kinases (e.g., EGFR) .

Q. How do contradictions in bioactivity data among structural analogs arise, and how can they be resolved?

Discrepancies often stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
  • Solubility limitations : Poor aqueous solubility may artifactually reduce IC₅₀ values; use DMSO concentrations <0.1% . Resolution requires standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity) .

Q. What methodologies elucidate molecular interactions with biological targets?

Advanced approaches include:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ/kₐ) to purified proteins (e.g., TNF-α or COX-2) .
  • X-ray crystallography : Resolves binding modes at atomic resolution (PDB deposition recommended) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for entropy-driven interactions .

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization strategies:

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time by 40% compared to batch methods .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency (yield increase from 65% to 85%) .
  • DoE (Design of Experiments) : Identifies critical factors (e.g., solvent ratio, pH) via response surface modeling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。